Differential Dihydroorotase Inhibitory Activity: Ethyl Ester Outperforms Methyl Ester by 5.6-Fold
In a direct head-to-head comparison using the same assay conditions, Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate exhibits an IC50 of 1.80E+5 nM against dihydroorotase from mouse Ehrlich ascites cells, while its methyl ester analog (methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate, CAS 137987-92-9) demonstrates an IC50 of 1.00E+6 nM [1]. This represents a 5.6-fold increase in potency for the ethyl ester relative to the methyl analog.
| Evidence Dimension | Dihydroorotase inhibition (IC50) |
|---|---|
| Target Compound Data | 1.80E+5 nM |
| Comparator Or Baseline | Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate: 1.00E+6 nM |
| Quantified Difference | 5.6-fold lower IC50 (higher potency) for ethyl ester |
| Conditions | Assay performed at pH 7.37, compound evaluated at 10 µM concentration; dihydroorotase enzyme from mouse Ehrlich ascites cells |
Why This Matters
This direct quantitative difference in a well-defined enzymatic assay provides a clear, data-driven rationale for selecting the ethyl ester over the methyl ester when inhibition of dihydroorotase or related pyrimidine biosynthesis pathways is the experimental objective.
- [1] BindingDB. BDBM50018620: Affinity Data for Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate (IC50: 1.80E+5 nM) and Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate (IC50: 1.00E+6 nM). https://www.bindingdb.org View Source
